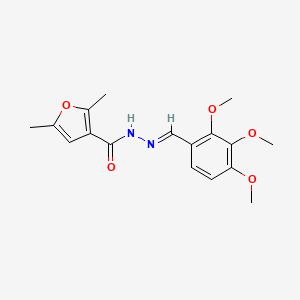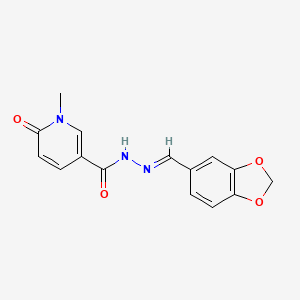
2,5-dimethyl-N'-(2,3,4-trimethoxybenzylidene)-3-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related hydrazone compounds involves condensation reactions between hydrazides and aldehydes, leading to the formation of hydrazones with diverse substituents and functional groups. An efficient synthesis of (E)-N'-(3,4-dimethoxybenzylidene)furan-2-carbohydrazide, a compound closely related to the one , has been described, showcasing the molecular structural features characterized by FTIR, NMR, and MS techniques, and confirmed by X-ray diffraction. Quantum chemical calculations were performed to explain stability and geometry, highlighting the role of intermolecular hydrogen bonds in solution phase stability (Mkadmh et al., 2020).
Molecular Structure Analysis
X-ray crystallography has been pivotal in elucidating the molecular structures of various hydrazone compounds, revealing configurations and stabilizing interactions such as hydrogen bonds and weak π···π stacking interactions. The structural characterization of these compounds provides insights into their geometric configurations, highlighting the E configuration with respect to C=N double bonds and detailing the stabilizing interactions within their crystal structures (Han, 2013).
Chemical Reactions and Properties
Research into related compounds has explored their reactivity and interaction with other chemical entities, revealing insights into regioselective arylation processes and the influence of substituents on chemical behavior. The synthesis processes often involve catalytic amounts of reagents, leading to the formation of products with specific substitutions, showcasing the compounds' reactivity and potential for further chemical modifications (Alonso & Yus, 1991).
Physical Properties Analysis
The physical properties of related hydrazones, such as solubility, melting points, and crystalline forms, are influenced by their molecular structures. The crystallographic studies provide valuable data on unit cell dimensions, space group, and molecular conformations, which are critical for understanding the physical state and stability of these compounds under various conditions (Fang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles or electrophiles, stability under different conditions, and potential for forming derivatives or complexes, are integral to understanding the compound's behavior in chemical reactions. Studies on related compounds have highlighted their potential in forming complexes and their reactivity, which can be tailored by modifying substituents or reaction conditions (Agarwal, Prasad, & Goel, 2004).
Wissenschaftliche Forschungsanwendungen
Bioactive Properties and Supramolecular Chemistry
Several studies have demonstrated the synthesis and characterization of Schiff base compounds and their metal complexes, highlighting their significant bioactive properties. For instance, compounds bearing the azomethine group, including derivatives related to the specified compound, have been known to exhibit antibacterial and anti-enzymatic activities. The structural features of these compounds, such as the presence of methoxy groups and the Schiff base linkage, play a crucial role in their biological activities (Aziz‐ur‐Rehman et al., 2014; Sirajuddin et al., 2013).
Additionally, the synthesis of novel Schiff bases and their dioxomolybdenum(VI) complexes have been investigated, revealing their potential in catalysis and hydrogen bonding interactions. These studies suggest that the Schiff bases derived from compounds similar to 2,5-dimethyl-N'-(2,3,4-trimethoxybenzylidene)-3-furohydrazide can form stable complexes with metals, influencing their reactivity and potential applications in catalysis (Xue et al., 2013).
The crystal structures and antimicrobial activities of related benzohydrazone compounds have also been explored, demonstrating their effectiveness against various microbial strains. The study of these compounds' crystal structures provides insights into their molecular interactions and stability, which are essential for understanding their biological activities (Han, 2013).
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-10-8-13(11(2)24-10)17(20)19-18-9-12-6-7-14(21-3)16(23-5)15(12)22-4/h6-9H,1-5H3,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCBNYTULQKKNN-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(1,3-benzodioxol-5-ylcarbonyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5591610.png)
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5591612.png)
![ethyl 4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5591621.png)
![3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5591628.png)

![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5591637.png)
![2-anilino-N-[2-(3-pyridinyloxy)propyl]-5-pyrimidinecarboxamide](/img/structure/B5591648.png)
![1-(3-fluorophenyl)-3-(2-furyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5591656.png)
![N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide](/img/structure/B5591661.png)
![N-[4-(methylthio)phenyl]-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5591672.png)
![4-(4-morpholinylmethyl)-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B5591691.png)
![methyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5591694.png)
![N-ethyl-4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-pyrimidinamine](/img/structure/B5591708.png)
![4-(4-chlorobenzyl)-N-[4-(methylthio)benzylidene]-1-piperazinamine](/img/structure/B5591709.png)